molecular formula C17H29N3O2S B3016940 N-[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1385384-66-6

N-[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide

Cat. No.: B3016940
CAS No.: 1385384-66-6
M. Wt: 339.5
InChI Key: KXJXBNZYVMCNEV-UHFFFAOYSA-N
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Description

N-[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H29N3O2S and its molecular weight is 339.5. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O2S/c1-4-7-19-8-5-15(6-9-19)16(21)18-14-17(2,3)20-10-12-23(22)13-11-20/h1,15H,5-14H2,2-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJXBNZYVMCNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1CCN(CC1)CC#C)N2CCS(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide, with a CAS number of 1385384-66-6, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, biochemical pathways affected, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H29N3O2SC_{17}H_{29}N_{3}O_{2}S with a molecular weight of 339.5 g/mol. The structure includes a thiazinanone moiety, which is significant for its biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC17H29N3O2S
Molecular Weight339.5 g/mol
PurityTypically 95%

Research suggests that compounds similar to this compound exhibit activity against cyclooxygenase (COX) enzymes, particularly COX-2. The inhibition of COX enzymes is crucial as they are involved in the inflammatory response.

Target of Action:
The primary target for this compound appears to be COX-2, which is known to play a significant role in inflammatory processes.

Mode of Action:
By inhibiting COX-2, the compound may reduce the synthesis of prostaglandins that mediate inflammation and pain. This mechanism aligns with the actions observed in other thiazinanone derivatives.

Biochemical Pathways Affected

The biological activity of this compound can influence several biochemical pathways:

  • Inflammation Pathway:
    • Inhibition of COX-2 leads to decreased production of inflammatory mediators.
  • Pain Pathway:
    • Reduced prostaglandin levels correlate with analgesic effects.
  • Cell Signaling:
    • Potential modulation of signaling pathways involved in cell proliferation and apoptosis.

Study 1: Anti-inflammatory Activity

A study on related thiazinanones demonstrated significant anti-inflammatory effects in animal models. The compounds reduced edema and pain responses through COX inhibition.

Study 2: Analgesic Effects

Research indicated that similar piperidine derivatives exhibited analgesic properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism was attributed to their ability to modulate pain pathways via COX inhibition.

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